molecular formula C11H11BrClN B8617021 3-(3-bromopropyl)-5-chloro-1H-indole

3-(3-bromopropyl)-5-chloro-1H-indole

Cat. No.: B8617021
M. Wt: 272.57 g/mol
InChI Key: ANUAEPGFWWLZJE-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)-5-chloro-1H-indole is a halogenated indole derivative characterized by a bromopropyl substituent at the 3-position and a chlorine atom at the 5-position of the indole ring. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions, as demonstrated in the preparation of similar indole derivatives (e.g., 5-bromo-1-(3-chloropropyl)-1H-indazole in and -(3-bromophenyl)-5-chloro-1H-indole in ) . The bromopropyl moiety may enhance lipophilicity and reactivity, while the chloro substituent could influence electronic properties and binding interactions in biological systems.

Properties

Molecular Formula

C11H11BrClN

Molecular Weight

272.57 g/mol

IUPAC Name

3-(3-bromopropyl)-5-chloro-1H-indole

InChI

InChI=1S/C11H11BrClN/c12-5-1-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,1-2,5H2

InChI Key

ANUAEPGFWWLZJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3-bromopropyl)-5-chloro-1H-indole with structurally related indole derivatives, focusing on substituents, synthesis methods, and key analytical data from the evidence:

Compound Substituents Synthesis Method Yield Key Spectral Data Reference
This compound 3-(Br-propyl), 5-Cl Not explicitly reported; inferred from analogous alkylation or coupling reactions.
5-Bromo-1-(3-chloropropyl)-1H-indazole (3b) 1-(Cl-propyl), 5-Br (indazole core) Alkylation of 5-bromo-1H-indazole with 1-bromo-3-chloropropane. 50% $ ^1H $-NMR: δ 2.35–2.43 (m, CH$2$), 3.46 (t, CH$2$Cl), 4.54 (t, CH$_2$N)
2-(3-Bromophenyl)-5-chloro-1H-indole (31) 2-(3-Br-phenyl), 5-Cl Pd/Cu-mediated coupling of 3-bromoacetophenone and 4-chloroaniline. $ ^1H $-NMR: Aromatic shifts consistent with bromophenyl and chloroindole motifs
5-Bromo-3-(2-(triazolyl)ethyl)-1H-indole (9c) 5-Br, 3-(triazolyl-ethyl) Click chemistry: CuI-catalyzed azide-alkyne cycloaddition. 50% HRMS: m/z 427.0757 [M+H]$^+$; $ ^1H $-NMR confirms triazole and ethyl linkers
3-(1H-Imidazol-5-yl)-5-methoxy-1H-indole (79) 3-(imidazolyl), 5-OCH$_3$ Condensation of indole-3-carboxaldehyde with amines and TosMIC. HRMS: m/z 389.0412 [M+H]$^+$; IR: 1615 cm$^{-1}$ (C=N)

Key Observations:

Chlorine at the 5-position (as in this compound and compound 31, ) may stabilize the indole ring via electron-withdrawing effects, altering π-π stacking in molecular interactions .

Synthetic Challenges :

  • Alkylation of indoles with bromoalkyl chains (e.g., 3b, ) often yields mixtures of N-1 and N-2 isomers, requiring chromatographic separation .
  • Click chemistry () offers regioselectivity for triazole-linked indoles but requires Cu catalysis, which may complicate purification .

Spectroscopic Trends :

  • $ ^1H $-NMR signals for bromopropyl chains (δ ~2.3–4.5 ppm) align with methylene protons adjacent to electronegative atoms (Br, Cl) .
  • HRMS data confirm molecular weights within ±0.0006 Da accuracy, critical for validating synthetic targets .

Research Implications

The structural analogs highlight the versatility of halogenated indoles in medicinal and materials chemistry. For instance:

  • Biological Activity : Bromopropyl-substituted indoles (e.g., 3b, ) may serve as alkylating agents or kinase inhibitors due to their electrophilic bromine .
  • Material Science : Chloro and bromo substituents enhance thermal stability and optoelectronic properties, as seen in related heterocycles .

Further studies on this compound should prioritize crystallographic validation (e.g., SHELX-based refinement, ) and comparative bioactivity assays against its analogs .

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